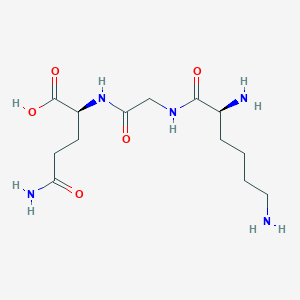
L-Glutamine, L-lysylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine, L-lysylglycyl- is a compound that combines the amino acids L-glutamine, L-lysine, and glycine. L-glutamine is a conditionally essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, immune function, and gut health . L-lysine is an essential amino acid necessary for protein synthesis, enzyme production, and hormone regulation . Glycine is a non-essential amino acid involved in the synthesis of proteins, nucleic acids, and bile acids . The combination of these amino acids in L-Glutamine, L-lysylglycyl- offers potential benefits in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-lysylglycyl- typically involves the coupling of L-glutamine, L-lysine, and glycine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of L-Glutamine, L-lysylglycyl- may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine, L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the compound can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Glutamine, L-lysylglycyl- can yield oxo derivatives, while reduction can regenerate the original amino acids. Substitution reactions can produce acylated or alkylated derivatives .
Aplicaciones Científicas De Investigación
L-Glutamine, L-lysylglycyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as muscle wasting, immune deficiencies, and gastrointestinal disorders.
Industry: Utilized in the production of nutritional supplements and functional foods
Mecanismo De Acción
The mechanism of action of L-Glutamine, L-lysylglycyl- involves its interaction with various molecular targets and pathways. L-glutamine serves as a nitrogen donor in the synthesis of nucleotides and amino acids, supporting cell growth and repair . L-lysine is essential for collagen synthesis and plays a role in calcium absorption and immune function . Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in the synthesis of heme and creatine . Together, these amino acids contribute to the compound’s overall effects on cellular metabolism, immune function, and tissue repair .
Comparación Con Compuestos Similares
L-Glutamine, L-lysylglycyl- can be compared with other similar compounds, such as:
L-Glutamine: A single amino acid involved in protein synthesis and immune function.
L-Lysine: An essential amino acid necessary for protein synthesis and enzyme production.
Glycine: A non-essential amino acid involved in the synthesis of proteins and nucleic acids.
Uniqueness
The uniqueness of L-Glutamine, L-lysylglycyl- lies in its combination of three amino acids, each contributing distinct physiological benefits.
Conclusion
L-Glutamine, L-lysylglycyl- is a compound with significant potential in scientific research and medical applications Its synthesis involves standard peptide coupling techniques, and it can undergo various chemical reactions The compound’s unique combination of amino acids makes it valuable for studies in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
172684-38-7 |
|---|---|
Fórmula molecular |
C13H25N5O5 |
Peso molecular |
331.37 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H25N5O5/c14-6-2-1-3-8(15)12(21)17-7-11(20)18-9(13(22)23)4-5-10(16)19/h8-9H,1-7,14-15H2,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-/m0/s1 |
Clave InChI |
XNKDCYABMBBEKN-IUCAKERBSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


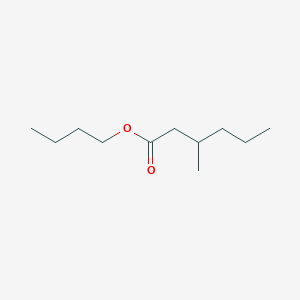
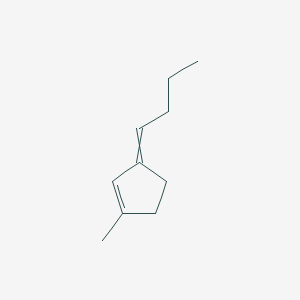
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
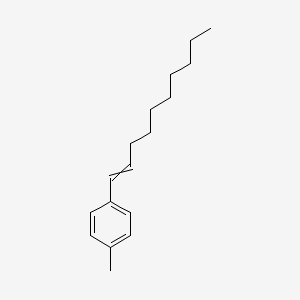
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
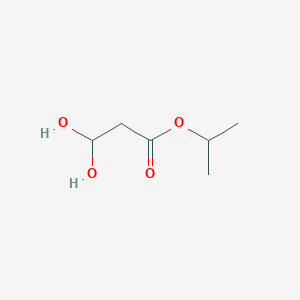
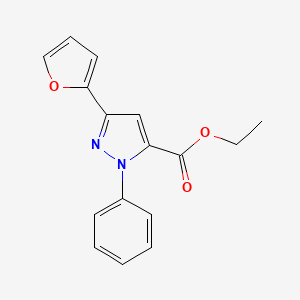
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
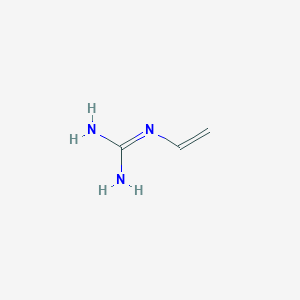
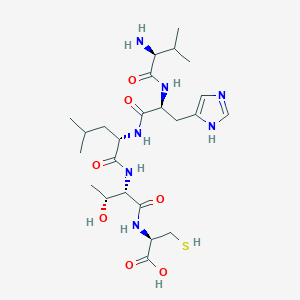
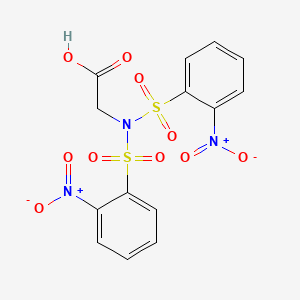
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)
